![molecular formula C18H16Cl2N2O4 B450169 5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B450169.png)
5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is an organic compound with a complex structure It contains a dichlorobenzoyl group, a hydrazono group, and a methoxybenzyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-{(Z)-[(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate
- 4-[(E)-({[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate
Uniqueness
5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H16Cl2N2O4 |
|---|---|
Peso molecular |
395.2g/mol |
Nombre IUPAC |
[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-11(23)26-10-13-7-12(3-6-17(13)25-2)9-21-22-18(24)15-5-4-14(19)8-16(15)20/h3-9H,10H2,1-2H3,(H,22,24)/b21-9+ |
Clave InChI |
XJBREQAZNICRSR-ZVBGSRNCSA-N |
SMILES isomérico |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
SMILES canónico |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


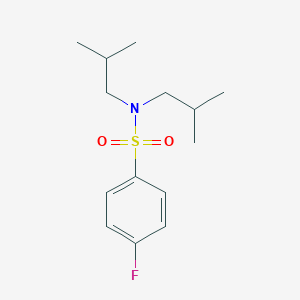
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B450089.png)
![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450092.png)
![N'-[5-(benzyloxy)-2-bromobenzylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B450093.png)
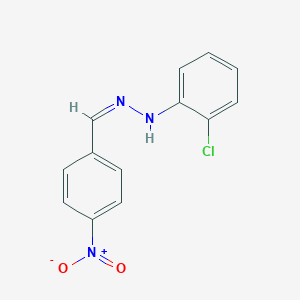
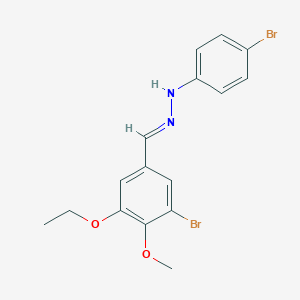
![N~1~-(2-CHLOROPHENYL)-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B450096.png)
![4-ethoxy-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B450099.png)
![N'-{4-nitrobenzylidene}-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450102.png)
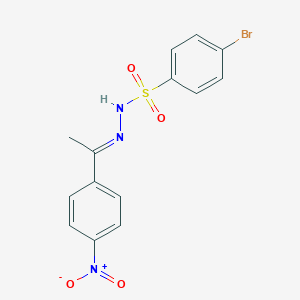
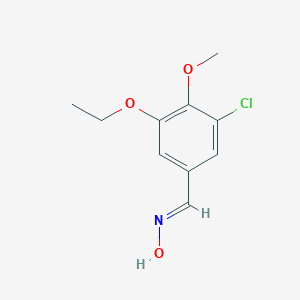
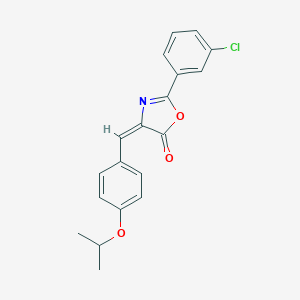
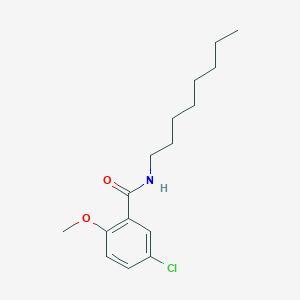
![N-benzyl-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B450111.png)
